2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid
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Overview
Description
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a phenylacetic acid moiety. The Fmoc group is commonly used in peptide synthesis as a protecting group for amines, which makes this compound particularly relevant in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the introduction of the phenylacetic acid moiety. The reaction conditions often require the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, allowing for the nucleophilic attack on the Fmoc chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-throughput techniques and continuous flow reactors can also enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine or other secondary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include deprotected amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
What sets 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid apart from similar compounds is its specific combination of the Fmoc-protected piperidine and phenylacetic acid moieties. This unique structure allows for specific applications in peptide synthesis and organic chemistry that may not be achievable with other similar compounds.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c30-27(31)26(19-8-2-1-3-9-19)20-14-16-29(17-15-20)28(32)33-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25-26H,14-18H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJCXXJVUKJRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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